

# Spectroscopic Analysis of Methyl 2,4,5-trifluorobenzoate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl 2,4,5-trifluorobenzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2,4,5-trifluorobenzoate**, a key intermediate in various chemical syntheses. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for **Methyl 2,4,5-trifluorobenzoate**.

**Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
O-CH <sub>3</sub>	~3.9	Singlet	N/A
Ar-H	~7.0 - 7.5	Multiplet	
Ar-H	~7.6 - 8.0	Multiplet	

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The aromatic region will show complex splitting patterns due to fluorine-proton coupling.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)**

Carbon	Chemical Shift ( $\delta$ , ppm)
O-CH <sub>3</sub>	~52
Aromatic C-H	~105 - 120 (d, J(C-F))
Aromatic C-F	~140 - 160 (ddd, J(C-F))
Aromatic C-COOCH <sub>3</sub>	~125 - 135 (m)
C=O	~165

Note: The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents, leading to complex splitting patterns (d = doublet, ddd = doublet of doublet of doublets, m = multiplet) due to carbon-fluorine coupling.

**Table 3: IR Spectroscopic Data (Predicted)**

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (Ester)	1720 - 1740	Strong
C-F (Aromatic)	1100 - 1300	Strong
C-O (Ester)	1200 - 1300	Strong
C=C (Aromatic)	1450 - 1600	Medium to Strong
C-H (Aromatic)	3000 - 3100	Medium
C-H (Methyl)	2950 - 3000	Medium

**Table 4: Mass Spectrometry Data**

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>5</sub> F <sub>3</sub> O <sub>2</sub> <a href="#">[1]</a>
Molecular Weight	190.12 g/mol <a href="#">[1]</a>
Exact Mass	190.0242 g/mol
Key Fragmentation Peaks (m/z)	190 (M <sup>+</sup> ), 159 (M <sup>+</sup> -OCH <sub>3</sub> ), 131 (M <sup>+</sup> -COOCH <sub>3</sub> )

Note: Fragmentation patterns are predicted based on the structure of the molecule.

## Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Methyl 2,4,5-trifluorobenzoate** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta = 0.00$  ppm).
- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
- Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

### Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
- Data Acquisition: Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ . A background spectrum of the empty accessory is recorded first and automatically subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

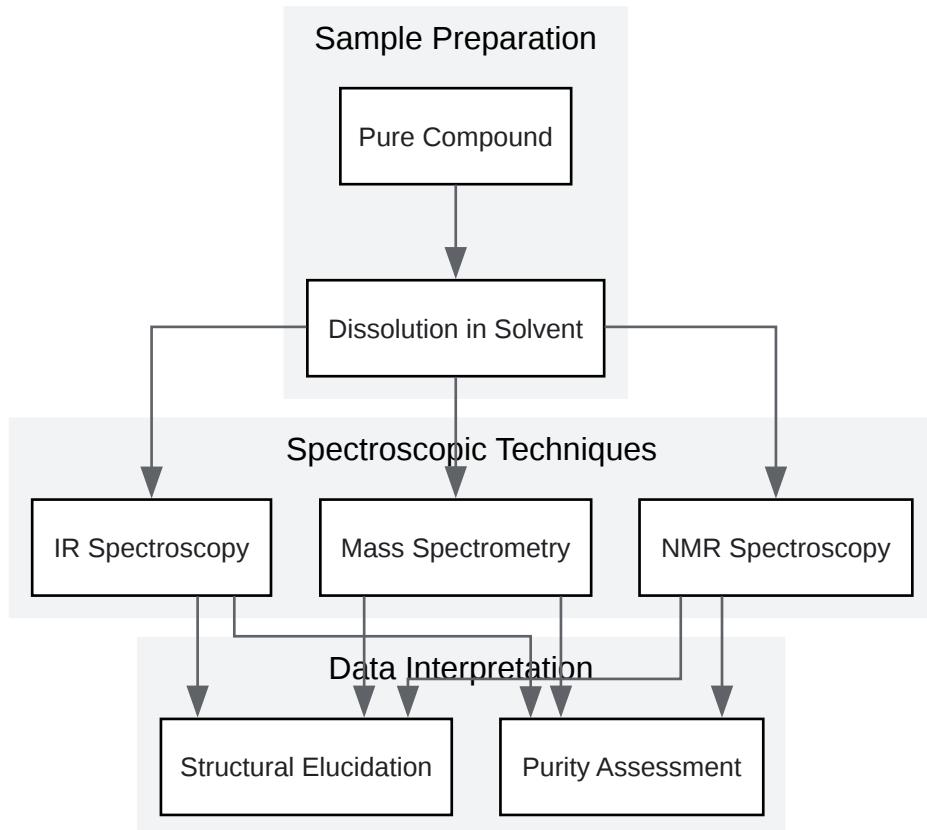
### Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common method for small, volatile molecules and often results in significant fragmentation.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of **Methyl 2,4,5-trifluorobenzoate**.

General Workflow for Spectroscopic Analysis



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### General Workflow for Spectroscopic Analysis Molecular Structure of **Methyl 2,4,5-trifluorobenzoate**

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## References

- 1. Methyl 2,4,5-trifluorobenzoate | C8H5F3O2 | CID 14883312 - PubChem  
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